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molecular formula C7H4BrClN2 B1375350 6-Bromo-2-chloroimidazo[1,2-A]pyridine CAS No. 851916-84-2

6-Bromo-2-chloroimidazo[1,2-A]pyridine

Cat. No. B1375350
M. Wt: 231.48 g/mol
InChI Key: XVTNIOWQQGPGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08338451B2

Procedure details

A mixture of 1.4 g of 6-bromo-3H-imidazo[1,2-a]pyridin-2-one in 5 ml of POCl3 is heated at 105° C. for 2 hours and then cooled to ambient temperature and concentrated under reduced pressure. The residue is taken up between water and dichloromethane and a 30% aqueous solution of NH4OH is added until a basic pH is obtained. The organic phase is then separated, dried over magnesium sulphate and concentrated under reduced pressure. The residue is then purified by silica gel chromatography, elution being carried out with a dichloromethane/methanol mixture. 760 mg of compound are obtained.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH2:8][C:9](=O)[N:10]=2)[CH:7]=1.O=P(Cl)(Cl)[Cl:14]>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([Cl:14])[N:10]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
BrC=1C=CC=2N(C1)CC(N2)=O
Name
Quantity
5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
a 30% aqueous solution of NH4OH is added until a basic pH
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
The organic phase is then separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is then purified by silica gel chromatography, elution

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)C=C(N2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 760 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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